4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide
CAS No.: 827025-28-5
Cat. No.: VC17340838
Molecular Formula: C24H19N5O3S
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide - 827025-28-5](/images/structure/VC17340838.png)
Specification
CAS No. | 827025-28-5 |
---|---|
Molecular Formula | C24H19N5O3S |
Molecular Weight | 457.5 g/mol |
IUPAC Name | 4-[(4-methoxyacridin-9-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
Standard InChI | InChI=1S/C24H19N5O3S/c1-32-21-9-4-7-19-22(18-6-2-3-8-20(18)28-23(19)21)27-16-10-12-17(13-11-16)33(30,31)29-24-25-14-5-15-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29) |
Standard InChI Key | QBWXVWKICSIUFA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule consists of a benzene ring substituted at the 1-position with a sulfonamide group (-SONH) and at the 4-position with an amino-linked 4-methoxyacridin-9-yl group. The sulfonamide nitrogen is further bonded to a pyrimidin-2-yl ring . Key features include:
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Acridine moiety: A planar tricyclic aromatic system with a methoxy group at position 4, known for DNA intercalation properties .
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Sulfonamide group: A common pharmacophore in enzyme inhibitors, particularly carbonic anhydrase (CA) inhibitors .
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Pyrimidine substituent: A heterocyclic ring that may enhance binding to biological targets via hydrogen bonding .
Table 1: Structural Comparison with Analogous Compounds
Hypothesized Synthesis Pathways
Key Reaction Steps
Based on methods for analogous benzenesulfonamides , the synthesis likely involves:
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Sulfonylation: Reaction of 4-nitrobenzenesulfonyl chloride with pyrimidin-2-amine to form N-(pyrimidin-2-yl)-4-nitrobenzenesulfonamide.
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Reduction: Catalytic hydrogenation to convert the nitro group to an amine, yielding 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide .
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Acridine Coupling: Ullmann condensation or Buchwald-Hartwig amination to attach 4-methoxyacridin-9-amine to the benzene ring .
Critical Challenges:
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Steric hindrance from the acridine moiety may necessitate high-temperature conditions or specialized catalysts.
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Purification of the final product could require chromatography due to the compound’s low solubility .
Mechanism of Action: A Dual-Target Hypothesis
DNA Intercalation
The acridine system likely intercalates between DNA base pairs, inducing structural distortions that trigger apoptosis. This mechanism is well-documented in acridine-based chemotherapeutics .
Enzyme Inhibition
The sulfonamide group may inhibit CA isoforms overexpressed in tumors (e.g., CA IX), disrupting pH regulation and sensitizing cancer cells to chemotherapy . Molecular docking simulations (as in ) could predict binding affinities to CA active sites.
Pharmacokinetic Predictions
ADME Properties
Using SwissADME models , key parameters include:
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LogP: ~2.1 (moderate lipophilicity due to acridine).
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Solubility: Limited aqueous solubility, necessitating prodrug formulations.
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Protein Binding: High (>90%) due to aromatic stacking interactions.
Metabolic Pathways
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